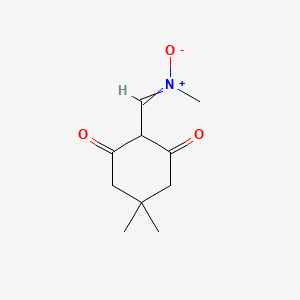![molecular formula C15H14N2O3 B11725951 2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is an organic compound with the molecular formula C15H14N2O3. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of hydroxyl groups and a benzohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxyacetophenone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzohydrazides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria.
Corrosion Inhibition: The compound forms a protective layer on the metal surface, preventing the interaction of the metal with corrosive agents.
Comparison with Similar Compounds
2-hydroxy-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide can be compared with other similar compounds, such as:
2-hydroxy-N’-[(1E)-1-(2-pyridinyl)ethylidene]benzohydrazide: This compound has a pyridinyl group instead of a hydroxyphenyl group, which affects its chemical properties and applications.
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide: Lacks the hydroxyl group on the benzene ring, leading to different reactivity and biological activity.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10- |
InChI Key |
LQGMBUGEAAGJKW-YBEGLDIGSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B11725898.png)
![N''-{[(2-Chlorophenyl)methylidene]amino}guanidine](/img/structure/B11725900.png)

![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)

![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)


![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)

![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
